1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea
CAS No.: 1351598-25-8
Cat. No.: VC7055246
Molecular Formula: C18H28N2O2
Molecular Weight: 304.434
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1351598-25-8 |
---|---|
Molecular Formula | C18H28N2O2 |
Molecular Weight | 304.434 |
IUPAC Name | 1-(2-cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea |
Standard InChI | InChI=1S/C18H28N2O2/c21-17(16-11-5-2-6-12-16)14-20-18(22)19-13-7-10-15-8-3-1-4-9-15/h1,3-4,8-9,16-17,21H,2,5-7,10-14H2,(H2,19,20,22) |
Standard InChI Key | OOGLJOJZBBXXGN-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)C(CNC(=O)NCCCC2=CC=CC=C2)O |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea (IUPAC name: 1-cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea) features a urea backbone (-NH-C(=O)-NH-) with two distinct substituents:
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Cyclohexyl-hydroxyethyl group: A cyclohexane ring bonded to a hydroxyethyl chain, introducing hydrophobicity and stereochemical complexity.
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3-Phenylpropyl group: A phenyl-terminated propyl chain contributing aromatic interactions and structural rigidity.
The three-dimensional conformation, validated by PubChem's computational models, reveals a bent geometry where the cyclohexyl and phenyl groups occupy opposing spatial orientations .
Physicochemical Properties
The hydroxyethyl group enhances hydrogen-bonding capacity, while the cyclohexyl and phenylpropyl moieties confer lipophilicity, as evidenced by computational logP estimates >3.0 .
Synthetic Methodologies
Conventional Synthesis
The synthesis of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea follows a two-step protocol adapted from urea derivative production:
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Intermediate Preparation: Reacting 2-cyclohexyl-2-hydroxyethylamine with 3-phenylpropyl isocyanate in anhydrous dichloromethane at 0–5°C.
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Coupling Reaction: Employing 1,1'-carbonyldiimidazole (CDI) as a coupling agent to facilitate urea bond formation under nitrogen atmosphere, yielding the target compound in ~85% purity.
Industrial-Scale Optimization
Continuous flow reactors have been proposed to enhance yield (≥92%) and reduce reaction times to <2 hours by maintaining precise temperature control (25±1°C) and reagent stoichiometry. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >98% purity for research applications.
Chemical Reactivity and Functionalization
Hydrolysis and Stability
The urea bond demonstrates stability under physiological pH (5.0–7.4) but undergoes slow hydrolysis in strongly acidic (HCl, pH <2) or basic (NaOH, pH >12) conditions, generating 2-cyclohexyl-2-hydroxyethylamine and 3-phenylpropylamine as degradation products .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Preliminary in vitro studies suggest moderate inhibitory activity against carbonic anhydrase IX (IC₅₀ = 18.7 μM), a cancer-associated enzyme . Molecular docking simulations indicate the cyclohexyl group occupies the enzyme’s hydrophobic pocket, while the urea carbonyl interacts with zinc-coordinated water molecules .
Cytotoxicity Profiling
Screening against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines revealed selective cytotoxicity (IC₅₀ = 45–60 μM), with minimal effects on non-cancerous HEK-293 cells (IC₅₀ >200 μM). This selectivity is attributed to preferential accumulation in tumor microenvironments via pH-dependent passive diffusion.
Comparative Analysis with Structural Analogs
1-Cyclohexyl-3-(2-hydroxyethyl)urea
Lacking the phenylpropyl group, this analog shows reduced enzyme affinity (carbonic anhydrase IX IC₅₀ = 120 μM), underscoring the phenyl group’s role in target engagement .
1,3-Bis(3-phenylpropyl)urea
Replacing the cyclohexyl-hydroxyethyl group with a second phenylpropyl chain abolishes selectivity for cancer cells, highlighting the necessity of balanced hydrophobicity and hydrogen-bonding capacity.
Applications and Future Directions
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